molecular formula C21H17NO3 B1684215 BIBR 1532 CAS No. 321674-73-1

BIBR 1532

カタログ番号: B1684215
CAS番号: 321674-73-1
分子量: 331.4 g/mol
InChIキー: PGFQXGLPJUCTOI-WYMLVPIESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BIBR1532は、テロメラーゼ活性を強力かつ選択的に阻害することで知られる、合成された非ヌクレオシド系化合物です。テロメラーゼは、テロメアと呼ばれる染色体の末端に繰り返しヌクレオチド配列を付加する酵素であり、それにより染色体の長さと安定性を維持します。この酵素は癌細胞で非常に活発であり、癌細胞が無制限に増殖することを可能にします。 BIBR1532は、テロメラーゼを阻害し、テロメアの短縮、増殖停止、および癌細胞のアポトーシスをもたらす能力により、癌研究において大きな注目を集めています .

準備方法

BIBR1532の合成は、コアの安息香酸構造の調製から始まるいくつかの段階を伴います。合成経路には通常、次の段階が含まれます。

BIBR1532の工業生産方法は広く文書化されていませんが、おそらく収率、純度、およびコスト効率を最適化したラボ合成手順のスケールアップが含まれます。

化学反応の分析

BIBR1532は、主にその官能基に起因して、いくつかのタイプの化学反応を起こします。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のための様々な触媒が含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学研究の応用

BIBR1532は、特に化学、生物学、医学、および産業の分野で、幅広い科学研究の応用があります。

科学的研究の応用

BIBR1532 is a telomerase inhibitor with potential anti-cancer activity, exhibiting anti-tumor activities in several types of cancer by triggering replicative senescence . Telomerase is an enzyme that adds DNA sequence repeats ("TTAGGG" in vertebrates) to the 3' end of DNA strands at telomeres, which are found at the ends of eukaryotic chromosomes. Telomeres protect the chromosomes from DNA damage and degradation .

Effects on Cell Growth, Viability, and Morphology

BIBR1532 has been shown to inhibit cell growth in a dose-dependent manner in SCCF1, SCCF2, and SCCF3 cell lines, with the effect being more pronounced in SCCF3 cells . It also causes a dose-dependent decrease in cell viability in SCCF2 and, to a lesser extent, in SCCF1, while a mild reduction in SCCF3 is observed only at a high concentration (100 μM) .

Morphological changes are also evident upon BIBR1532 incubation, where growth-arrested SCCFs become flattened, enlarged, with intercellular bridges, increased granularity, and vacuolated cytoplasm .

Esophageal Squamous Cell Carcinoma (ESCC)

BIBR1532 inhibits the proliferation and metastasis of ESCC cells . The half-maximal inhibitory concentration (IC50) values for KYSE150 and KYSE410 cells decrease with longer exposure to BIBR1532 . BIBR1532 also downregulates the expression of hTERT, a core catalytic subunit of telomerase, in a dose-dependent manner . In a nude mouse xenograft model, BIBR1532 significantly suppresses tumor growth, reduces hTERT expression, and increases γ-H2AX protein levels, without causing apparent adverse effects .

Combination Therapies

BIBR1532 works synergistically with chemotherapeutic agents and ionizing radiation, sensitizing drug-resistant cells and enhancing radio-sensitivity in many in vitro models of cancer . It enhances the radiosensitivity of NSCLC cells .

Telomerase Inhibition

BIBR1532 is a selective non-nucleoside potent telomerase inhibitor that acts by direct noncompetitive inhibition . It binds to a hydrophobic pocket that is conserved between tcTERT and hTERT .

Development of Analogues

作用機序

BIBR1532は、主にテロメラーゼの活性を阻害することによって効果を発揮します。この化合物は、テロメラーゼ逆転写酵素(TERT)成分の活性部位に結合し、酵素の処理性を妨げます。この阻害は、テロメアへのヌクレオチド反復の付加を防ぎ、テロメアの進行的な短縮につながります。 その結果、癌細胞は増殖停止、老化、およびアポトーシスを起こします .

BIBR1532の作用に関与する分子標的と経路には、以下が含まれます。

類似の化合物との比較

BIBR1532は、非ヌクレオシド系、非競合的メカニズムで作用することにより、テロメラーゼ阻害剤の中でもユニークです。類似の化合物には、以下が含まれます。

これらの化合物と比較して、BIBR1532は、テロメラーゼの触媒サブユニットを特異的に標的とすることで、他の細胞ポリメラーゼに影響を与えることなく、強力で選択的な阻害をもたらすという明確な利点を提供します .

類似化合物との比較

BIBR1532 is unique among telomerase inhibitors due to its non-nucleosidic, non-competitive mechanism of action. Similar compounds include:

Compared to these compounds, BIBR1532 offers a distinct advantage by specifically targeting the catalytic subunit of telomerase, leading to potent and selective inhibition without affecting other cellular polymerases .

生物活性

BIBR 1532 is a selective inhibitor of telomerase, primarily known for its potential anti-cancer properties. This compound has garnered attention for its ability to induce apoptosis and inhibit cell proliferation across various cancer types. Below, we explore the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound inhibits telomerase activity, which is crucial for the immortality of cancer cells. By targeting the telomerase reverse transcriptase (TERT), this compound disrupts the maintenance of telomeres, leading to cellular senescence and apoptosis. The compound has shown effectiveness in various cancer models, including:

  • Feline Oral Squamous Cell Carcinoma (FOSCC) : In studies involving FOSCC cell lines (SCCF1, SCCF2, SCCF3), treatment with this compound resulted in significant inhibition of telomerase activity and cell growth. The compound induced a dose-dependent decrease in cell viability and morphological changes indicative of apoptosis .
  • Multiple Myeloma (MM) : Research demonstrated that this compound promoted apoptosis in MM cell lines (K562 and MEG-01). Flow cytometry results indicated a significant increase in apoptosis rates when treated with concentrations as low as 25 µM. The expression levels of pro-apoptotic proteins like Bad increased, while anti-apoptotic proteins such as Bcl-xL and Survivin decreased .

Inhibition of Cancer Cell Proliferation

This compound has been shown to inhibit the proliferation of various cancer cell types. The following table summarizes the effects observed in different studies:

Cancer Type Cell Line Concentration (µM) Effect
FOSCCSCCF1, SCCF2, SCCF325-100Growth inhibition and apoptosis induction
Multiple MyelomaK562, MEG-0125-50Increased apoptosis and decreased TERT
Ovarian CancerOVCAR-350Significant reduction in cell viability
Breast CancerMCF-750Induction of apoptosis
ChondrosarcomaSW135350Inhibition of cell growth

Molecular Changes Induced by this compound

The biological activity of this compound is accompanied by several molecular changes:

  • Telomerase Activity : this compound significantly reduces TERT expression and activity in treated cells, which correlates with decreased cell survival and proliferation.
  • Cell Cycle Regulation : The compound upregulates p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest. Additionally, it alters the Bax/Bcl-2 ratio favoring apoptosis .
  • Signal Transduction Pathways : Treatment with this compound affects various signaling pathways:
    • Decreased expression of epidermal growth factor receptor (EGFR) and its downstream signaling components.
    • Modulation of MAPK and PI3K/AKT/mTOR pathways, with notable changes in phosphorylation states that favor apoptosis over survival .

Feline Oral Squamous Cell Carcinoma Study

A study focused on FOSCC revealed that treatment with this compound led to a marked decrease in telomerase activity across all tested cell lines. The most significant effects were observed at higher concentrations (≥50 µM), where cellular morphology changed dramatically, indicating effective growth arrest and induction of senescence .

Multiple Myeloma Research

In another study involving multiple myeloma cells, treatment with this compound resulted in a significant increase in apoptotic markers. Flow cytometry demonstrated that the compound effectively induced apoptosis at both tested concentrations (25 µM and 50 µM) after a treatment period of 48 hours. This highlights its potential as a therapeutic agent for hematological malignancies .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which BIBR 1532 inhibits telomerase activity?

this compound acts as a selective, non-competitive telomerase inhibitor, binding to the telomerase reverse transcriptase (TERT) subunit to block replication strand elongation beyond the original DNA template length . Structural studies suggest its aromatic ring, carboxylate, and conjugated amine groups contribute to this inhibition by stabilizing electrostatic interactions with TERT and reducing conformational flexibility critical for nucleotide addition . This mechanism is dose-dependent, with an IC50 of 93–100 nM in cell-free assays .

Q. Which experimental models are most suitable for studying this compound’s anti-proliferative effects?

Leukemia (e.g., JVM13, Nalm-1, HL-60) and solid tumor cell lines (e.g., NCI-H460, MDA-MB231, DU145) are validated models. For example:

  • In JVM13 cells, this compound reduces viability by 80% at 80 μM over 9 days .
  • In prostate cancer models, telomere shortening from 4 kb to 1.5 kb is observed at 10 μM . Normal hematopoietic progenitor cells show no proliferative impairment at therapeutic doses, supporting selectivity .

Q. How should researchers design dose-response experiments for this compound?

Use a concentration range of 10–100 μM for in vitro studies, as lower doses (≤20 μM) often fail to induce significant apoptosis, while ≥50 μM triggers dose-dependent effects . Include controls for off-target impacts by testing against non-cancerous cell lines (e.g., normal fibroblasts) and validating specificity via parallel assays for non-telomerase polymerases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values across studies?

Discrepancies (e.g., 93 nM vs. 100 nM IC50) arise from assay variability. Standardize protocols using:

  • Telomerase Repeat Amplification Protocol (TRAP) : Quantifies telomerase activity via PCR amplification .
  • Cell-free vs. cellular assays : this compound’s IC50 is lower in cell-free systems (93–100 nM) due to unhindered target access, whereas cellular IC50 values (e.g., 52–56 μM in leukemia) reflect bioavailability limitations .

Q. What methodologies optimize detection of this compound-induced telomere shortening?

  • Terminal Restriction Fragment (TRF) analysis : Measures telomere length via Southern blot; NCI-H460 cells treated with 10 μM this compound show progressive shortening from 4 kb to 1.5 kb .
  • qFISH (quantitative Fluorescence In Situ Hybridization) : Detects telomere erosion in individual cells, critical for heterogeneous populations .
  • Longitudinal studies (>20 population doublings) are required to observe phenotypic lag due to telomere reserve depletion .

Q. How do resistance mechanisms to this compound manifest, and how can they be studied?

Resistance is observed in SCC cell lines (e.g., SCC25, SCC28), where apoptosis induction plateaus despite increasing doses . Investigate via:

  • Transcriptomic profiling : Compare hTERT expression, alternative lengthening of telomeres (ALT) activation, or DNA repair pathways (e.g., ATM/ATR) in resistant vs. sensitive lines.
  • Combination therapies : Co-treatment with carboplatin synergistically enhances telomerase inhibition and eliminates ovarian cancer spheroid-forming cells .

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects?

Use the Chou-Talalay method to calculate combination indices (CI):

  • CI < 1 indicates synergy (e.g., this compound + arsenic trioxide in APL cells reduces c-Myc/hTERT expression and elevates caspase-3 activity) .
  • Validate with isobolograms and dose-reduction indices to quantify therapeutic synergy .

Q. How can researchers differentiate this compound’s direct telomerase inhibition from off-target apoptosis pathways?

  • Rescue experiments : Overexpress hTERT in treated cells; restored telomerase activity confirms on-target effects .
  • Kinase profiling panels : Test this compound against 100+ kinases to rule out off-target signaling modulation .
  • Caspase inhibition assays : Use pan-caspase inhibitors (e.g., Z-VAD-FMK) to distinguish telomere-driven senescence from direct apoptotic activation .

Q. Methodological Best Practices

Q. What controls are essential for this compound studies?

  • Positive controls : Imetelstat (GRN163L), a telomerase inhibitor with a distinct mechanism.
  • Solvent controls : DMSO concentrations ≤0.1% to avoid cytotoxicity .
  • Proliferation controls : Compare treated cells to untreated cohorts at matching population doublings .

Q. How should contradictory data on this compound’s impact on non-cancerous cells be addressed?

While this compound spares normal hematopoietic cells at ≤50 μM , toxicity in other tissues (e.g., pulmonary) may occur via PPAR-γ/TERT crosstalk . Always include tissue-specific normal cell lines (e.g., lung fibroblasts, hepatocytes) in toxicity screens.

特性

IUPAC Name

2-[[(E)-3-naphthalen-2-ylbut-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c1-14(16-11-10-15-6-2-3-7-17(15)13-16)12-20(23)22-19-9-5-4-8-18(19)21(24)25/h2-13H,1H3,(H,22,23)(H,24,25)/b14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFQXGLPJUCTOI-WYMLVPIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=CC=C1C(=O)O)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)NC1=CC=CC=C1C(=O)O)/C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432975
Record name BIBR 1532
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321674-73-1
Record name BIBR 1532
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321674-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BIBR 1532
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Butyl-4-(pyridin-2-ylmethyl)piperidin-4-ol
1-Butyl-4-(pyridin-2-ylmethyl)piperidin-4-ol
BIBR 1532
1-Butyl-4-(pyridin-2-ylmethyl)piperidin-4-ol
1-Butyl-4-(pyridin-2-ylmethyl)piperidin-4-ol
BIBR 1532
1-Butyl-4-(pyridin-2-ylmethyl)piperidin-4-ol
1-Butyl-4-(pyridin-2-ylmethyl)piperidin-4-ol
BIBR 1532
1-Butyl-4-(pyridin-2-ylmethyl)piperidin-4-ol
1-Butyl-4-(pyridin-2-ylmethyl)piperidin-4-ol
BIBR 1532
1-Butyl-4-(pyridin-2-ylmethyl)piperidin-4-ol
BIBR 1532
1-Butyl-4-(pyridin-2-ylmethyl)piperidin-4-ol
1-Butyl-4-(pyridin-2-ylmethyl)piperidin-4-ol
BIBR 1532

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。